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Compound of Interest

1-(Methylsulfonyl)-3-
Compound Name:
azetidinecarboxylic Acid

Cat. No.: B088418

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1219828-27-9

Introduction

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a niche heterocyclic compound that belongs
to the class of substituted azetidines. The azetidine ring, a four-membered nitrogen-containing
heterocycle, is a valuable scaffold in medicinal chemistry. Its rigid structure allows for the
precise spatial orientation of substituents, which can lead to enhanced binding affinity and
selectivity for biological targets. The incorporation of a methylsulfonyl group on the nitrogen
atom can modulate the compound's physicochemical properties, such as its polarity, solubility,
and metabolic stability, making it an intriguing building block for drug discovery and
development. This document provides a comprehensive overview of the available technical
information for this compound.

Physicochemical Properties

The fundamental physicochemical properties of 1-(Methylsulfonyl)-3-azetidinecarboxylic
acid have been compiled from various chemical suppliers. These properties are essential for
understanding the compound's behavior in both chemical and biological systems.
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Property Value Source

CAS Number 1219828-27-9

Molecular Formula CsHsNO4S

Molecular Weight 179.19 g/mol

IUPAC Name 1-(methylsulfonyl)azetidine-3-
carboxylic acid

SMILES CS(=0)(=O)N1CC(C(=0)0O)C1

XLogP3 -1.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

C)c;untg p > s

Rotatable Bond Count 2 [1]

Heavy Atom Count 11 [1]

Complexity 259 [1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(Methylsulfonyl)-3-

azetidinecarboxylic acid is not readily available in peer-reviewed literature, a plausible

synthetic route can be inferred from established methods for the N-sulfonylation of azetidines.

The most likely pathway involves the reaction of a suitable azetidine-3-carboxylic acid

precursor with methanesulfonyl chloride.

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps: protection of the carboxylic acid

functionality of azetidine-3-carboxylic acid, followed by N-sulfonylation, and subsequent

deprotection.
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Caption: Proposed synthetic workflow for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid.

General Experimental Protocol for N-Sulfonylation
(Analogous)

This protocol is based on the general procedure for the N-sulfonylation of secondary amines
and is provided as a representative methodology.

Step 1: Protection of Azetidine-3-carboxylic Acid
o Suspend azetidine-3-carboxylic acid in a suitable alcohol (e.g., methanol or ethanol).
e Add a catalyst, such as thionyl chloride or a strong acid (e.g., H2SOa4), dropwise at 0 °C.

» Allow the reaction to warm to room temperature and stir for several hours or until completion,
as monitored by TLC.
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» Neutralize the reaction mixture and extract the ester with an organic solvent.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the protected azetidine-3-carboxylic acid.

Step 2: N-Sulfonylation

o Dissolve the protected azetidine-3-carboxylic acid in a suitable aprotic solvent (e.qg.,
dichloromethane, tetrahydrofuran) under an inert atmosphere.

e Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).
e Cool the mixture to 0 °C and add methanesulfonyl chloride dropwise.

» Allow the reaction to stir at room temperature for several hours or until completion.

e Quench the reaction with water and extract the product with an organic solvent.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to
yield the protected N-sulfonylated product.

Step 3: Deprotection

» Dissolve the protected 1-(methylsulfonyl)-3-azetidinecarboxylic acid in a mixture of a
suitable solvent (e.g., THF, dioxane) and water.

e Add a base (e.qg., lithium hydroxide, sodium hydroxide) and stir at room temperature.
» Monitor the reaction by TLC until the starting material is consumed.
» Acidify the reaction mixture with a suitable acid (e.g., HCI) to precipitate the product.

o Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-
(methylsulfonyl)-3-azetidinecarboxylic acid.

Biological Activity and Applications in Drug
Development
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Specific biological activity data for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid is not
currently available in the public domain. However, the structural motifs present in this molecule
suggest potential areas of application in drug discovery.

The azetidine ring is a known bioisostere for other cyclic and acyclic structures and can be
found in several approved drugs. Its rigid nature can help to lock in a bioactive conformation,
potentially increasing potency and reducing off-target effects.

The N-sulfonyl group is a common feature in many pharmacologically active compounds. It can
act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a
molecule.

Given these features, 1-(Methylsulfonyl)-3-azetidinecarboxylic acid could be a valuable
building block for the synthesis of novel therapeutic agents targeting a variety of biological
pathways. Further screening and biological evaluation are necessary to determine its specific
activities.

Potential Sighaling Pathway Interactions
(Hypothetical)

As no specific biological targets for 1-(Methylsulfonyl)-3-azetidinecarboxylic acid have been
identified, any discussion of signaling pathway involvement is purely hypothetical. However,
based on the prevalence of the azetidine scaffold in medicinal chemistry, it could potentially be
incorporated into molecules designed to interact with a wide range of protein classes, such as
kinases, proteases, or G-protein coupled receptors (GPCRS).

The logical workflow for investigating such potential interactions would involve a series of
screening and validation steps.
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Caption: A generalized workflow for the evaluation of a novel chemical entity.
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Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-
(Methylsulfonyl)-3-azetidinecarboxylic acid has been identified. For researchers
synthesizing this compound, standard analytical techniques would be required for structural

confirmation and purity assessment.
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Conclusion

1-(Methylsulfonyl)-3-azetidinecarboxylic acid is a chemical entity with potential as a building
block in drug discovery. Its physicochemical properties are documented, and a plausible
synthetic route can be proposed based on established chemical principles. However, a
significant gap exists in the publicly available literature regarding its specific biological activity,
mechanism of action, and detailed experimental data. This guide serves as a summary of the
currently available information and highlights the need for further research to fully elucidate the
potential of this compound in the development of new therapeutic agents. Researchers and
scientists are encouraged to undertake further investigation to explore its biological profile and
potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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